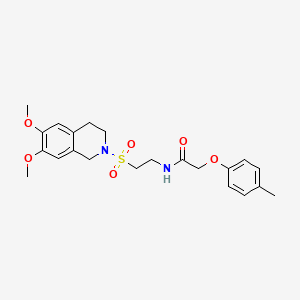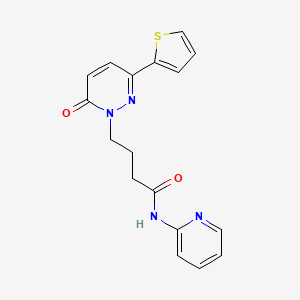![molecular formula C18H23NO5 B2650484 Ethyl 1-[2-(4-methylbenzoyl)oxyacetyl]piperidine-4-carboxylate CAS No. 379732-14-6](/img/structure/B2650484.png)
Ethyl 1-[2-(4-methylbenzoyl)oxyacetyl]piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[2-(4-methylbenzoyl)oxyacetyl]piperidine-4-carboxylate is a chemical compound with the molecular formula C18H23NO5 . It is related to other compounds such as Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate and Ethyl 1-(4-methoxybenzoyl)-4-piperidine carboxylate .
Molecular Structure Analysis
The molecular structure of Ethyl 1-[2-(4-methylbenzoyl)oxyacetyl]piperidine-4-carboxylate can be inferred from its molecular formula, C18H23NO5 . It is related to other compounds such as Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate and Ethyl 1-(4-methoxybenzoyl)-4-piperidine carboxylate , which might share similar structural features.Wissenschaftliche Forschungsanwendungen
Anticancer Agents
One study outlined the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, assessing their potential as anticancer agents. The research detailed a sequence of chemical reactions leading to compounds showing promising anticancer activity, with specific compounds exhibiting strong inhibitory effects compared to a standard reference, doxorubicin. The study suggests these derivatives have potential therapeutic applications in cancer treatment, although further in vivo studies are needed for confirmation (Rehman et al., 2018).
Antimicrobial and Chelating Agents
Another investigation focused on the synthesis and characterization of furan ring-containing organic ligands, which were evaluated for their antimicrobial activity and chelating properties. The study found that these compounds, along with their transition metal complexes, exhibit varying degrees of antimicrobial effectiveness against human pathogenic bacteria. This research highlights the dual functionality of these derivatives as both antimicrobial agents and metal chelators (Patel, 2020).
Antibacterial and Antifungal Properties
Research into new piperidine substituted benzothiazole derivatives explored their synthesis and biological properties. The study reports the successful synthesis of these derivatives, which were found to possess notable antibacterial and antifungal activities, indicating their potential as lead compounds for developing new antimicrobial agents (Shafi et al., 2021).
Probe for Surfactant Concentration
A study on the synthesis and physicochemical investigation of biologically active pyridine-3-carboxylate derivatives revealed that these compounds can be used as probes to determine the critical micelle concentrations of surfactants. This application is significant for understanding the interaction of surfactants with various compounds, which is crucial in the formulation of pharmaceuticals and other products (Alsharif et al., 2018).
Mycobacterium Tuberculosis Inhibitors
A particular study designed and synthesized thiazole-aminopiperidine hybrid analogues as inhibitors of Mycobacterium tuberculosis. These compounds showed promising activity against the bacteria, with one compound specifically demonstrating significant inhibitory effects, suggesting potential for development into new antitubercular drugs (Jeankumar et al., 2013).
Eigenschaften
IUPAC Name |
ethyl 1-[2-(4-methylbenzoyl)oxyacetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-3-23-17(21)15-8-10-19(11-9-15)16(20)12-24-18(22)14-6-4-13(2)5-7-14/h4-7,15H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSFQORPYATUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)COC(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[2-(4-methylbenzoyloxy)acetyl]piperidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxylate](/img/structure/B2650401.png)
![2-Chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]propanamide](/img/structure/B2650402.png)


![3-bromo-N-[cyano(2-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B2650406.png)

![Ethyl 5-(2,2,2-trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B2650409.png)





![1,3-dimethyl-5-((2,3,4-trifluorophenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2650423.png)
![Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(4-chlorophenyl)-1,3-dimethyl-](/img/structure/B2650424.png)